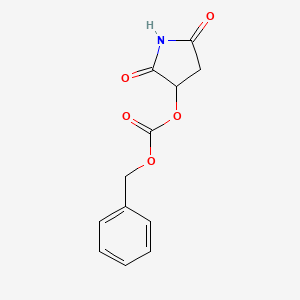
benzyloxycarbonyl-oxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyloxycarbonyl-oxysuccinimide is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a carbonate ester group
Preparation Methods
The synthesis of benzyloxycarbonyl-oxysuccinimide typically involves the reaction of pyrrolidinone derivatives with phenylmethyl carbonate under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of the pyrrolidinone nitrogen on the carbonate carbon, leading to the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
benzyloxycarbonyl-oxysuccinimide has several applications in scientific research:
Mechanism of Action
The mechanism by which benzyloxycarbonyl-oxysuccinimide exerts its effects involves interactions with various molecular targets. The carbonate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . The pyrrolidinone ring can interact with enzymes and other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar compounds include other pyrrolidinone derivatives and carbonate esters. For example:
Pyrrolidin-2-one: A simpler pyrrolidinone derivative with similar reactivity but different applications.
Phenylmethyl carbonate: A simpler carbonate ester that can be used as a starting material for more complex syntheses.
Properties
Molecular Formula |
C12H11NO5 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
benzyl (2,5-dioxopyrrolidin-3-yl) carbonate |
InChI |
InChI=1S/C12H11NO5/c14-10-6-9(11(15)13-10)18-12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15) |
InChI Key |
OOMGRWNPCPICJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)OC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















